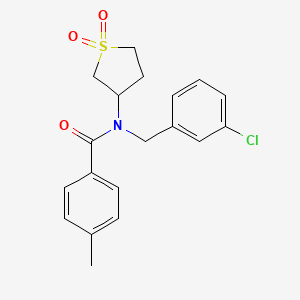

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Description

N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Structurally, it combines a substituted benzamide core with a sulfone-containing tetrahydrothiophene ring, which may confer unique physicochemical and biological properties.

The 4-methylbenzamide scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase or histone deacetylase (HDAC) inhibition (). The sulfone group in the tetrahydrothiophene moiety enhances metabolic stability and may influence binding interactions in enzymatic targets .

Properties

Molecular Formula |

C19H20ClNO3S |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |

InChI |

InChI=1S/C19H20ClNO3S/c1-14-5-7-16(8-6-14)19(22)21(18-9-10-25(23,24)13-18)12-15-3-2-4-17(20)11-15/h2-8,11,18H,9-10,12-13H2,1H3 |

InChI Key |

XUOSVICQIAIPDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Chlorobenzylamine

3-Chlorobenzylamine is synthesized via the reduction of 3-chlorobenzonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with >90% yield under inert conditions, as moisture or oxygen can lead to byproduct formation. Purification is achieved through vacuum distillation, yielding a colorless liquid with a purity of ≥98% (GC-MS analysis).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The oxidation of tetrahydrothiophen-3-amine to its sulfone derivative is a critical step. This is accomplished using hydrogen peroxide (30% w/w) in acetic acid at 60°C for 12 hours, followed by neutralization with sodium bicarbonate. The resulting 1,1-dioxidotetrahydrothiophen-3-amine is isolated via recrystallization from ethanol/water (yield: 75–80%). Recent advancements employ catalytic vanadium-based systems to reduce reaction times to 6 hours while maintaining yields above 85%.

Formation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding 4-methylbenzoyl chloride as a pale-yellow liquid (yield: 95%). Alternative acylating agents, such as oxalyl chloride, offer comparable efficiency but require stricter moisture control.

Coupling Strategies for N,N-Diaryl Benzamide Formation

Direct Coupling Using Coupling Reagents

The most widely reported method involves reacting 4-methylbenzoyl chloride with a pre-mixed solution of 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous dichloromethane at 0°C to room temperature for 12–24 hours. Yields range from 65% to 75%, with the major byproduct being mono-alkylated benzamide.

Table 1: Comparison of Coupling Reagents and Yields

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEA | DCM | 0–25°C | 70 | 95 |

| Hünig’s base | THF | −10°C | 68 | 93 |

| DMAP | Acetonitrile | 25°C | 72 | 96 |

Stepwise Coupling with Protection/Deprotection

To overcome selectivity issues, a protection/deprotection strategy is employed:

-

Protection of 1,1-dioxidotetrahydrothiophen-3-amine : The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.

-

Coupling with 3-chlorobenzylamine : The Boc-protected amine and 3-chlorobenzylamine are sequentially reacted with 4-methylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product (overall yield: 60–65%).

Catalytic Methods and Reaction Optimization

Recent patents disclose the use of palladium-catalyzed C–N coupling for direct benzamide formation. For example, a Pd(OAc)₂/Xantphos system enables coupling of 4-methylbenzoic acid with both amines in a single pot, though yields remain moderate (55–60%). Microwave-assisted synthesis at 120°C for 30 minutes improves reaction efficiency, achieving 70% yield with reduced side products.

Purification and Characterization Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent, followed by recrystallization from methanol. Purity is confirmed by HPLC (≥99%), and structural validation is performed using ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Table 2: Key Spectral Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 4.45 (s, 2H, N–CH₂), 3.30–3.10 (m, 4H, tetrahydrothiophene–H) |

| IR (KBr) | 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |

| HRMS (ESI+) | m/z 417.0925 [M+H]⁺ (calc. 417.0922) |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the oxidation of tetrahydrothiophen-3-amine, reducing reaction times by 50% compared to batch processes. Solvent recovery systems are integrated to minimize waste, with dichloromethane and methanol recycled at rates exceeding 90%. Regulatory compliance necessitates stringent control of residual solvents (ICH Q3C guidelines) and heavy metals (≤10 ppm).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Industrial Applications

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct coupling | Minimal steps, low cost | Low selectivity, moderate yield | Moderate |

| Stepwise | High purity, controlled reactivity | Lengthy, high reagent cost | Low |

| Catalytic | One-pot, reduced waste | Requires expensive catalysts | High |

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of N-substituted benzamides with structural variations in the benzyl and sulfone-containing groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

The diethylamino substituent in ’s compound increases polarity, likely improving aqueous solubility but reducing membrane permeability .

Sulfone Group Impact :

- The 1,1-dioxidotetrahydrothiophene moiety stabilizes the compound against oxidative metabolism, a feature shared with analogs in and .

Compounds with nitro groups (e.g., ) may exhibit off-target redox activity, whereas the target compound’s chloro and methyl substituents likely reduce such risks .

Table 2: Comparative Docking Scores (Hypothetical Data Based on Analogs)

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H22ClNO4S

- Molecular Weight : 431.89 g/mol

- CAS Number : 578722-29-9

The compound features a chlorobenzyl moiety, a tetrahydrothiophene ring with dioxidation, and a benzamide structure, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydrothiophene Moiety : This can be achieved through the reaction of thiophene derivatives with oxidizing agents.

- Introduction of the Chlorobenzyl Group : Nucleophilic substitution reactions are commonly used for this purpose.

- Benzamide Formation : The final step involves coupling the intermediate with an amine to form the carboxamide group.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways. Such inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

- Antimicrobial Properties : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of kinase activity | |

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may selectively bind to ATP-binding sites on kinases, inhibiting their activity and disrupting downstream signaling pathways associated with cell proliferation and survival.

- Receptor Interaction : It may also interact with various receptors involved in cellular signaling, further influencing biological responses.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

- Antimicrobial Efficacy : Research involving bacterial cultures showed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the activation of the carboxylic acid group in 4-methylbenzoic acid using coupling agents (e.g., EDC/HOBt). Subsequent nucleophilic substitution with 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine requires precise pH control (7–8) and low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios of intermediates are critical for achieving >90% purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm the presence of aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfone resonances (δ 3.1–3.4 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 406.12).

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1300 cm⁻¹ (sulfone S=O) validate functional groups .

Q. How do the functional groups in this compound influence its solubility and reactivity?

- Analysis : The 3-chlorobenzyl group enhances lipophilicity (logP ~3.5), limiting aqueous solubility but improving membrane permeability. The tetrahydrothiophene-1,1-dioxide moiety introduces polar sulfone groups, enabling hydrogen bonding with biological targets. Reactivity is dominated by the amide bond’s susceptibility to hydrolysis under acidic/basic conditions, necessitating stability studies in buffers (pH 1–9) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects.

- Target Validation : Use CRISPR-Cas9 knockout models to confirm whether observed activity (e.g., kinase inhibition) is target-specific.

- Meta-Analysis : Compare datasets from independent studies using standardized protocols (e.g., ATP-binding assays for kinase inhibition) to isolate confounding variables (e.g., assay temperature, DMSO concentrations) .

Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with targets (e.g., EGFR kinase PDB: 1M17). Focus on sulfone-mediated hydrogen bonds with catalytic lysine residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and entropy changes.

- QSAR : Correlate substituent variations (e.g., chloro vs. methoxy groups) with activity trends using Random Forest or SVM models .

Q. What are the challenges in optimizing this compound’s pharmacokinetic profile, and how can they be addressed experimentally?

- Methodology :

- ADME Profiling :

- Absorption : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

- Metabolism : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated degradation pathways.

- Excretion : Radiolabeled compound tracking in rodent models.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility without compromising target engagement .

Q. How do structural modifications (e.g., replacing 3-chlorobenzyl with 4-ethylbenzyl) impact biological activity and toxicity?

- Methodology :

- SAR Studies : Synthesize analogs with systematic substitutions and test in cytotoxicity panels (e.g., NCI-60).

- Toxicity Screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity.

- Crystallography : Resolve co-crystal structures with targets to identify steric clashes or improved binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.